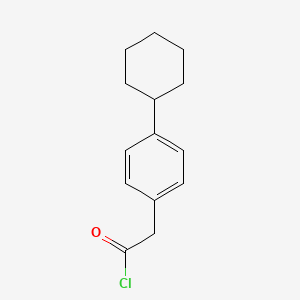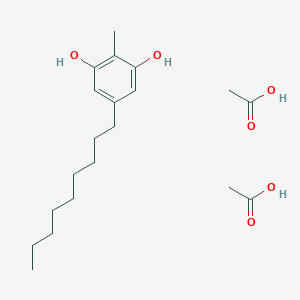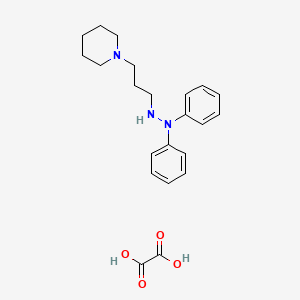
(4-Cyclohexylphenyl)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclohexylphenyl)acetyl chloride is an organic compound that belongs to the class of acyl chlorides It features a cyclohexyl group attached to a phenyl ring, which is further connected to an acetyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-Cyclohexylphenyl)acetyl chloride can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of (4-cyclohexylphenyl)acetic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under anhydrous conditions. The reaction typically proceeds as follows: [ \text{(4-Cyclohexylphenyl)acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The choice of reagents and conditions may vary depending on the desired scale and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Cyclohexylphenyl)acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reacts with water to form (4-cyclohexylphenyl)acetic acid and hydrochloric acid.
Reduction: Can be reduced to (4-cyclohexylphenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Reaction with primary or secondary amines under mild conditions to form amides.
Alcohols: Reaction with alcohols in the presence of a base to form esters.
Reducing Agents: Use of strong reducing agents like LiAlH4 for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
(4-Cyclohexylphenyl)acetic acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
(4-Cyclohexylphenyl)acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for studying their structure and function.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of (4-Cyclohexylphenyl)acetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: Another acyl chloride with a benzene ring instead of a cyclohexyl-substituted phenyl ring.
Acetyl Chloride: A simpler acyl chloride with only a methyl group attached to the carbonyl carbon.
(4-Methylphenyl)acetyl Chloride: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
(4-Cyclohexylphenyl)acetyl chloride is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other acyl chlorides. This can influence its reactivity and the types of products formed in chemical reactions.
Eigenschaften
CAS-Nummer |
61578-80-1 |
|---|---|
Molekularformel |
C14H17ClO |
Molekulargewicht |
236.73 g/mol |
IUPAC-Name |
2-(4-cyclohexylphenyl)acetyl chloride |
InChI |
InChI=1S/C14H17ClO/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2 |
InChI-Schlüssel |
FLLZCVKSRIREIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide](/img/structure/B14587476.png)

![N-[(Piperazin-1-yl)methyl]benzamide](/img/structure/B14587489.png)

![1,1'-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine](/img/structure/B14587509.png)

![Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl-](/img/structure/B14587532.png)
![2-(Morpholin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587534.png)

![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)
![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)

![3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne](/img/structure/B14587563.png)

